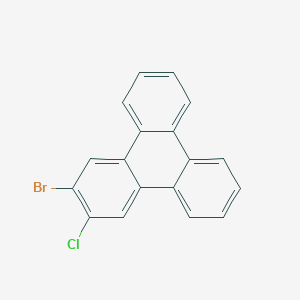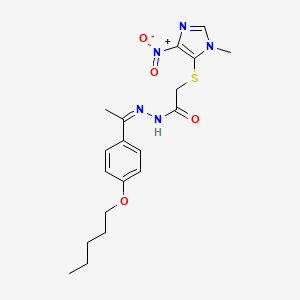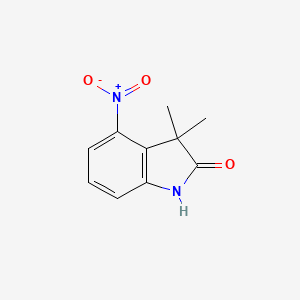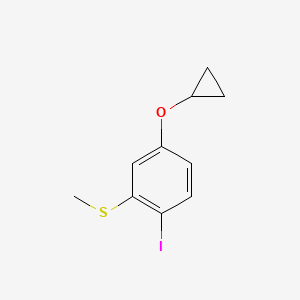
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-aminobutyric acid and 9H-fluoren-9-ylmethanol.
Protection of Amino Group: The amino group of ®-3-aminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Formation of the Final Product: The protected amino acid is then subjected to further reactions to introduce the but-3-enoic acid moiety, typically through esterification and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-enoic acid group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may result in saturated acids.
科学研究应用
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Medicine
In medicinal chemistry, it serves as a building block for the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid involves its interaction with biological molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the amino group can participate in various biochemical reactions, such as forming peptide bonds.
相似化合物的比较
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure but lacks the double bond in the but-3-enoic acid moiety.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-3-enoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
The presence of the double bond in the but-3-enoic acid moiety makes ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid unique. This feature can influence the compound’s reactivity and its interactions with other molecules.
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI 键 |
WKYFUFWCJIKRCS-QGZVFWFLSA-N |
手性 SMILES |
C=C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


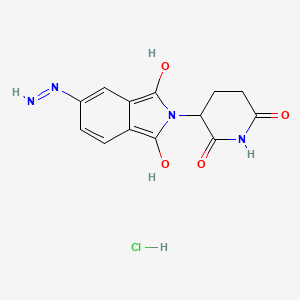
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
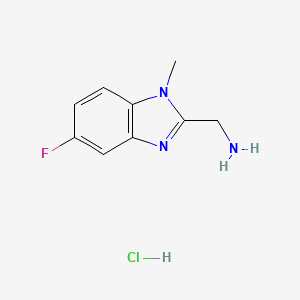
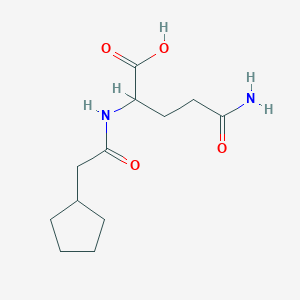

![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/no-structure.png)

